molecular formula C19H20N2O3 B4741298 Piperazine, 1-benzoyl-4-piperonyl- CAS No. 6761-59-7

Piperazine, 1-benzoyl-4-piperonyl-

Cat. No.: B4741298
CAS No.: 6761-59-7
M. Wt: 324.4 g/mol
InChI Key: UOCSDUJWVPJYLB-UHFFFAOYSA-N
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Description

Piperazine, 1-benzoyl-4-piperonyl-, is a compound belonging to the class of piperazines, which are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. Piperazines are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-benzoyl-4-piperonyl-, typically involves the condensation of piperazine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates. The use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can further improve the reaction kinetics and selectivity .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-benzoyl-4-piperonyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines, benzoyl derivatives, and other functionalized compounds depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-benzoyl-4-piperonyl-, is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(16-4-2-1-3-5-16)21-10-8-20(9-11-21)13-15-6-7-17-18(12-15)24-14-23-17/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSDUJWVPJYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217925
Record name Piperazine, 1-benzoyl-4-piperonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-59-7
Record name Piperazine, 1-benzoyl-4-piperonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006761597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-benzoyl-4-piperonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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